Product packaging for BranchAmin(Cat. No.:CAS No. 308062-69-3)

BranchAmin

Cat. No.: B1667502
CAS No.: 308062-69-3
M. Wt: 379.5 g/mol
InChI Key: OCUSNPIJIZCRSZ-ZTZWCFDHSA-N
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Description

Historical Perspectives in Amino Acid Metabolism Research

The journey into understanding amino acid metabolism began with the isolation of the first amino acid, asparagine, in 1806. wikipedia.org This was followed by the discovery of others, including cystine in 1810, and glycine (B1666218) and leucine (B10760876) in 1820. wikipedia.org A significant milestone was reached in 1935 with the discovery of threonine by William Cumming Rose, completing the set of amino acids considered essential for mammals, including humans. wikipedia.orgbrainkart.com Rose's work also established the minimum daily requirements for these essential amino acids, highlighting their nutritional importance. wikipedia.org Early research recognized the critical role of nitrogenous components in the diet, leading to theories of protein metabolism. brainkart.com The advent of stable isotope-enriched compounds, particularly amino acids, in the mid-20th century, pioneered by Rudolf Schoenheimer, allowed for the study of the dynamic aspects of protein turnover and amino acid metabolism, establishing the principle of continuous tissue protein renewal. brainkart.comebsco.com This historical progression laid the groundwork for investigating the specific roles of individual amino acids and groups like the BCAAs.

The Role of Branched-Chain Amino Acids as Fundamental Biological Entities

Branched-chain amino acids—leucine, isoleucine, and valine—are characterized by their aliphatic side chains with a branch. wikipedia.orgbiogena.com They are among the nine essential amino acids for humans, meaning they must be obtained through the diet. wikipedia.orgbiogena.comnih.gov BCAAs play pivotal roles beyond being simply building blocks of proteins. wikipedia.orgnih.gov They constitute a significant portion of muscle proteins, accounting for about 35% of essential amino acids in muscle and 40% of the preformed amino acids required by mammals. wikipedia.orgmdpi.com

BCAAs are deeply involved in metabolic regulation and energy production. nih.govmdpi.com Unlike other essential amino acids, a significant portion of BCAA catabolism occurs in skeletal muscle rather than the liver, making them readily available for muscle tissue. nih.govfrontiersin.org Leucine, in particular, is recognized for its potent role in stimulating muscle protein synthesis, primarily through the activation of the mTOR signaling pathway. biogena.comnih.govmdpi.comumk.plwikipedia.org BCAAs can also be oxidized by skeletal muscle for energy, particularly during exercise, potentially reducing the need for hepatic glycogenolysis. wikipedia.orgfrontiersin.org Furthermore, BCAAs contribute to glucose homeostasis, neurotransmission, immune function, and tissue formation and repair. biogena.commdpi.com Alterations in BCAA levels and metabolism have been associated with various physiological and pathological conditions, including insulin (B600854) resistance, obesity, type 2 diabetes, and certain neurological disorders. wikipedia.orgmdpi.comnih.govfrontiersin.org

"BranchAmin" as a Defined Branched-Chain Amino Acid Solution in Experimental Design

In experimental research, particularly in studies investigating the metabolic and physiological effects of BCAAs, it is common practice to utilize precisely defined amino acid solutions or mixtures. These defined solutions allow researchers to control the exact composition and concentration of the amino acids being administered, thereby ensuring consistency and enabling the isolation of the effects attributable to the specific components of the mixture. While the term "this compound" is not widely referenced in the provided search results as a standardized name for a BCAA solution, it represents the concept of a defined branched-chain amino acid solution used within the framework of a specific experimental design.

The composition of such defined BCAA solutions can vary depending on the research question. Studies have utilized solutions with different ratios and concentrations of leucine, isoleucine, and valine to investigate their individual and combined effects. For instance, research exploring nitrogen-sparing efficacy in postoperative patients compared solutions with standard (25%) and enriched (45%) BCAA concentrations, further varying the leucine content within the enriched solutions. nih.gov Another study investigating the effects of BCAA supplementation in rats used drinking water supplemented with L-valine, L-leucine, and L-isoleucine in a specific ratio (1.2:2:1) to achieve a targeted BCAA intake. frontiersin.org Similarly, in vitro studies examining the effects of BCAAs on cardiac remodeling have added L-leucine, L-isoleucine, and L-valine individually to cell culture media at defined concentrations and ratios. ahajournals.org

These examples highlight the necessity of using defined BCAA preparations in experimental settings to precisely control the variables under investigation. "this compound," therefore, serves as a designation for a specific, characterized mixture of branched-chain amino acids formulated for use in a particular research protocol, allowing for controlled investigation of BCAA metabolism and function within that experimental context. The specific research findings obtained using a "this compound" solution would be directly dependent on its precise BCAA composition and the experimental model employed. Studies using defined BCAA mixtures have explored outcomes such as muscle protein synthesis rates, nitrogen balance, indicators of muscle damage, and metabolic parameters. frontiersin.orgnih.govnih.govresearchgate.net For example, research has shown that the ratio of individual BCAAs, particularly the amount of leucine, can be critical to outcomes like nitrogen-sparing efficacy. nih.gov

While specific data tables directly labeled as pertaining to "this compound" are not available from the search results, research on defined BCAA mixtures provides examples of the types of data generated. For instance, studies report changes in muscle protein synthesis rates following BCAA administration or the impact on growth performance in animal models fed diets supplemented with BCAAs. nih.govanimbiosci.org The precise data would be contingent on the specific formulation of the "this compound" solution used in a given study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H37N3O6 B1667502 BranchAmin CAS No. 308062-69-3

Properties

CAS No.

308062-69-3

Molecular Formula

C17H37N3O6

Molecular Weight

379.5 g/mol

IUPAC Name

(2S)-2-amino-3-methylbutanoic acid;(2S)-2-amino-4-methylpentanoic acid;(2S,3S)-2-amino-3-methylpentanoic acid

InChI

InChI=1S/2C6H13NO2.C5H11NO2/c1-4(2)3-5(7)6(8)9;1-3-4(2)5(7)6(8)9;1-3(2)4(6)5(7)8/h2*4-5H,3,7H2,1-2H3,(H,8,9);3-4H,6H2,1-2H3,(H,7,8)/t5-;4-,5-;4-/m000/s1

InChI Key

OCUSNPIJIZCRSZ-ZTZWCFDHSA-N

SMILES

CCC(C)C(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)N.CC(C)C[C@@H](C(=O)O)N.CC(C)[C@@H](C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)O)N.CC(C)CC(C(=O)O)N.CC(C)C(C(=O)O)N

Appearance

Solid powder

Other CAS No.

308062-69-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acids, Branched-Chain Amino
Amino Acids, Branched Chain
Amino Acids, Branched-Chain
Branched-Chain Amino Acids

Origin of Product

United States

Molecular and Cellular Mechanistic Investigations of Branched Chain Amino Acid Action

Signal Transduction Pathway Modulation by Branched-Chain Amino Acids

BCAAs, and most notably leucine (B10760876), act as potent nutrient signals that directly influence key intracellular signaling cascades. This modulation is central to their role in regulating cellular metabolism and growth. The subsequent subsections will explore the specific pathways through which BCAAs exert their effects, including the activation of the Akt-mTOR axis, the regulation of mRNA translation, and the complex interplay with insulin (B600854) signaling.

The mechanistic Target of Rapamycin (B549165) (mTOR), a serine/threonine kinase, is a master regulator of cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). BCAAs, particularly leucine, are potent activators of mTORC1. nih.govnih.gov This activation is a critical event that initiates a cascade of downstream signaling events promoting anabolic processes.

Leucine's activation of mTORC1 is a well-documented mechanism. swimmingscience.netdrinkpromino.com It has been demonstrated that leucine can stimulate the mTOR signaling pathway, which is a crucial regulator of cell growth and proliferation. drinkpromino.commyfmclinic.com The activation of mTORC1 by leucine is a key step in the stimulation of muscle protein synthesis. nih.govnih.gov Studies have shown that the ingestion of leucine-enriched essential amino acids rapidly and potently activates the mTOR signaling pathway in human skeletal muscle. nih.gov This activation is not solely dependent on the presence of other growth factors, indicating a direct signaling role for leucine. The molecular machinery involves the Rag GTPases, which, in the presence of leucine, facilitate the translocation of mTORC1 to the lysosomal surface, a key step for its activation. mdpi.com

The activation of the Akt-mTOR pathway is a central node in the signaling network that governs cellular responses to nutrient availability. Research has shown that BCAA intake can influence the phosphorylation rate of mTOR in muscle tissue. nih.gov This highlights the direct impact of BCAAs on this critical signaling complex.

Key ProteinRole in BCAA-mediated SignalingResearch Finding
Akt (Protein Kinase B) Upstream regulator of mTOR; involved in cell survival and growth.While BCAAs are known to promote protein synthesis, their direct effect on Akt phosphorylation can vary depending on the cellular context and interplay with other signaling pathways like insulin.
mTOR (mechanistic Target of Rapamycin) A central kinase that integrates signals from nutrients and growth factors to regulate cell growth, proliferation, and metabolism. nih.govLeucine, a BCAA, is a potent activator of mTORC1, a key complex in the mTOR signaling pathway. nih.govnih.gov BCAA intake has been shown to increase the phosphorylation rate of mTOR in rat hind limb muscles. nih.gov
mTORC1 (mTOR Complex 1) A protein complex that, when activated by nutrients like leucine, promotes anabolic processes such as protein and lipid synthesis, and inhibits catabolic processes like autophagy. nih.govLeucine directly activates mTORC1, leading to the phosphorylation of its downstream targets and the subsequent stimulation of protein synthesis. nih.govdrinkpromino.com

The activation of mTORC1 by BCAAs directly influences the machinery of protein synthesis by modulating the activity of key regulatory proteins involved in mRNA translation. Two of the most well-characterized downstream targets of mTORC1 are the 70-kDa ribosomal protein S6 kinase 1 (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (eIF4E-BP1). nih.govresearchgate.net

Upon activation by mTORC1, p70S6K is phosphorylated, which in turn phosphorylates the ribosomal protein S6, enhancing the translation of a specific subset of mRNAs that encode for ribosomal proteins and other components of the translational apparatus. This creates a positive feedback loop that further boosts the cell's capacity for protein synthesis.

Simultaneously, mTORC1 phosphorylates eIF4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E). nih.gov The release of eIF4E allows it to bind to eIF4G and form the eIF4F complex, which is a critical step in the initiation of cap-dependent translation, the primary mechanism for protein synthesis in eukaryotes. By alleviating the inhibitory effect of eIF4E-BP1, BCAA-mediated mTORC1 activation directly promotes the assembly of the translation initiation complex and, consequently, the rate of protein synthesis. nih.gov

Studies have demonstrated that BCAA infusion increases the phosphorylation status of both eIF4E-BP1 and p70S6K in human skeletal muscle, confirming their role as direct nutrient signals that activate mRNA translation. cambridge.org

Regulatory ProteinFunction in mRNA TranslationEffect of BCAA-mediated mTORC1 Activation
p70S6K (70-kDa ribosomal protein S6 kinase 1) Phosphorylates the 40S ribosomal protein S6, leading to enhanced translation of specific mRNAs.mTORC1 activation by BCAAs leads to the phosphorylation and activation of p70S6K, thereby promoting protein synthesis. nih.gov
eIF4E-BP1 (eukaryotic initiation factor 4E-binding protein 1) Sequesters the cap-binding protein eIF4E, inhibiting the initiation of translation.mTORC1 phosphorylates eIF4E-BP1, causing its dissociation from eIF4E and allowing for the formation of the eIF4F translation initiation complex. nih.govresearchgate.net
eIF4E (eukaryotic initiation factor 4E) Binds to the 5' cap of mRNA, a crucial step for the initiation of translation.Released from eIF4E-BP1 upon its phosphorylation, eIF4E becomes available to initiate translation. nih.gov
eIF4G (eukaryotic initiation factor 4G) A scaffolding protein that brings together eIF4E and other initiation factors at the 5' end of mRNA.Forms the eIF4F complex with eIF4E, which is essential for recruiting the ribosome to the mRNA. nih.gov

The interaction between BCAA signaling and the insulin signaling cascade is multifaceted and context-dependent. nih.govnih.govswimmingscience.netmyfmclinic.comresearchgate.netcambridge.orgnih.govnih.gov Insulin, a potent anabolic hormone, activates its own signaling pathway through the insulin receptor, leading to the activation of PI3K and Akt, which in turn can activate mTORC1. BCAAs and insulin can act additively or synergistically to stimulate mTORC1 and subsequent protein synthesis. nih.gov

However, a chronic elevation of BCAA levels has been associated with the development of insulin resistance. nih.govnih.govnih.gov One proposed mechanism for this phenomenon involves the persistent activation of mTORC1 by high levels of BCAAs. nih.gov This sustained mTORC1 activity can lead to the phosphorylation of insulin receptor substrate 1 (IRS-1) at inhibitory serine sites by S6K1, a downstream effector of mTORC1. nih.gov This inhibitory phosphorylation impairs the ability of IRS-1 to be activated by the insulin receptor, thereby dampening the downstream insulin signaling cascade and contributing to a state of insulin resistance. nih.govfitnessgenes.com

Protein Homeostasis Regulation via Branched-Chain Amino Acid Influence

The primary mechanism by which BCAAs stimulate muscle protein synthesis is through the activation of the mTORC1 signaling pathway, as detailed in the preceding sections. nih.govnih.govnih.govnih.govresearchgate.netnih.govcambridge.org Leucine, in particular, acts as a key signaling molecule that initiates a cascade of events leading to increased translation of mRNA into protein. myfmclinic.comconsensus.app

The stimulation of muscle protein synthesis by BCAAs is a well-established phenomenon. myfmclinic.com Ingestion of BCAAs has been shown to increase the rate of muscle protein synthesis, especially in the context of resistance exercise. nih.gov However, it is important to note that for a sustained increase in muscle protein synthesis, a sufficient supply of all essential amino acids is required, as BCAAs alone cannot provide all the necessary building blocks for new proteins. nih.govgssiweb.org The stimulatory effect of BCAAs on muscle protein synthesis is therefore most effective when consumed as part of a complete protein source. nih.gov

The anabolic effect of BCAAs is particularly relevant in conditions of low protein intake or in catabolic states, where they can help to preserve muscle mass by promoting protein synthesis. myfmclinic.comconsensus.app The effectiveness of leucine in stimulating muscle protein synthesis has been observed in both young and elderly individuals, although older adults may require a higher intake to overcome age-related anabolic resistance. consensus.app

FactorRole in Muscle Protein SynthesisImpact of BCAAs
Leucine Acts as a primary signaling molecule to initiate protein synthesis. myfmclinic.comDirectly activates the mTORC1 pathway, leading to increased translation initiation. nih.govdrinkpromino.com
mTORC1 Signaling Central regulator of protein synthesis in response to nutrient availability.Activated by leucine, leading to the phosphorylation of downstream targets that promote translation. nih.govnih.gov
Essential Amino Acids (EAAs) Provide the necessary building blocks for the synthesis of new proteins.While BCAAs trigger the anabolic signal, a full complement of EAAs is required to sustain the synthesis of new proteins. nih.govgssiweb.org

In addition to stimulating protein synthesis, BCAAs also play a role in modulating protein degradation pathways, thereby contributing to a net anabolic effect. nih.govnih.govresearchgate.netnih.gov The two primary systems responsible for protein degradation in skeletal muscle are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome system.

The UPS is the major pathway for the degradation of short-lived and regulatory proteins. It involves the tagging of proteins with ubiquitin, which marks them for degradation by the proteasome. Some evidence suggests that BCAAs can suppress the expression of key components of the UPS, such as the ubiquitin ligases MuRF-1 and MAFbx (also known as atrogin-1). cambridge.org By downregulating these critical enzymes, BCAAs may reduce the rate of muscle protein breakdown.

Nitrogen Balance and Amino Acid Precursor Roles (e.g., Glutamine and Alanine (B10760859) Synthesis)

Branched-chain amino acids (BCAAs), comprised of leucine, isoleucine, and valine, are fundamental regulators of nitrogen balance and serve as crucial precursors for the synthesis of other key amino acids. researchgate.net In skeletal muscle, which is the primary site for BCAA catabolism, the nitrogen from BCAAs is a major source for the synthesis of glutamine and alanine. nih.govgertitashkomd.comresearchgate.net This process is initiated by the transamination of BCAAs, a reaction catalyzed by branched-chain aminotransferase (BCAT), which is highly active in muscle tissue. gertitashkomd.comnih.gov In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate to form glutamate (B1630785). nih.govnih.gov

This newly synthesized glutamate has two primary fates that are central to nitrogen metabolism. It can act as a direct precursor for glutamine synthesis, a reaction catalyzed by glutamine synthetase. nih.gov Glutamine is a critical molecule that functions as a "nitrogen shuttle" between organs, provides fuel for rapidly dividing cells like enterocytes and immune cells, and is a precursor for nucleotide synthesis. researchgate.net Alternatively, the glutamate can transfer its amino group to pyruvate (B1213749), which is readily available from glycolysis, to form alanine via the enzyme alanine aminotransferase (ALT). nih.govresearchgate.net Alanine is then released by the muscle into the bloodstream and transported to the liver, where it serves as a major substrate for gluconeogenesis. nih.gov

During periods of high metabolic demand or critical illness, the synthesis of glutamine and alanine is significantly increased. researchgate.netnih.gov This heightened demand is met by an increased breakdown of muscle protein to supply the necessary BCAAs. researchgate.net This highlights the integral role of BCAAs in maintaining whole-body nitrogen homeostasis by providing the necessary nitrogen for the synthesis and inter-organ transport of glutamine and alanine. nih.govnih.gov

Intermediary Metabolic Pathways and Branched-Chain Amino Acid Integration

Citric Acid Cycle Flux Contribution (e.g., Acetyl-CoA from Leucine)

The catabolism of branched-chain amino acids provides carbon skeletons that can be integrated into central energy-producing pathways, most notably the citric acid cycle (TCA cycle). frontiersin.orgnih.gov The breakdown of each BCAA yields distinct metabolic intermediates that can enter the cycle at different points. frontiersin.org

Leucine is exclusively ketogenic, meaning its breakdown ultimately produces acetoacetate (B1235776) and acetyl-CoA. frontiersin.orgresearchgate.net Acetyl-CoA is a primary substrate that condenses with oxaloacetate to initiate the TCA cycle, thereby directly fueling the cycle's flux. wikipedia.orgnih.gov This contribution of acetyl-CoA from leucine can acutely enhance both the rate of the citric acid cycle and subsequent mitochondrial ATP production. oup.com

Isoleucine is both ketogenic and glucogenic. Its catabolism yields acetyl-CoA, which enters the TCA cycle directly, and propionyl-CoA, which can be converted to succinyl-CoA, a TCA cycle intermediate. frontiersin.org Valine is purely glucogenic, and its breakdown also leads to the production of propionyl-CoA, which is then converted to succinyl-CoA. frontiersin.org The provision of these intermediates, known as anaplerosis, replenishes the TCA cycle, which is crucial for maintaining its function, especially when intermediates are drawn off for biosynthetic purposes. frontiersin.org By supplying both acetyl-CoA and anaplerotic intermediates, BCAA catabolism is intricately linked with the maintenance and regulation of TCA cycle flux and cellular energy production. nih.gov

Gluconeogenesis and Energy Metabolism Regulation

Branched-chain amino acids play a significant role in the regulation of gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate sources, which is vital for maintaining blood glucose homeostasis. mvsu.edumdpi.com The carbon skeletons of isoleucine and valine are glucogenic, meaning they can be converted into precursors for glucose synthesis. frontiersin.org Specifically, their catabolism leads to the production of propionyl-CoA, which is subsequently converted to succinyl-CoA, an intermediate of the citric acid cycle that can be channeled towards the synthesis of oxaloacetate and ultimately glucose. frontiersin.org

Beyond providing substrates, BCAAs and their metabolites can also regulate gluconeogenic pathways. For instance, leucine has been shown to activate the mTOR pathway, which can promote gluconeogenesis. mvsu.edu Conversely, an accumulation of branched-chain keto acids (BCKAs), the initial products of BCAA transamination, has been found to suppress gluconeogenesis in hepatocytes by inhibiting the mitochondrial pyruvate carrier (MPC). nih.govresearchgate.net This inhibition reduces the transport of pyruvate into the mitochondria, a key step for its use in glucose production. nih.govresearchgate.net

Furthermore, BCAAs are central to the glucose-alanine cycle. In muscle, BCAA-derived nitrogen is used to form alanine from pyruvate. nih.gov Alanine is then transported to the liver, where its carbon skeleton is used for gluconeogenesis, providing a continuous supply of glucose for tissues like the brain and muscle, especially during periods of fasting or prolonged exercise. nih.govnih.gov This interplay demonstrates the complex regulatory role of BCAAs in balancing energy substrate availability and glucose production. rsc.orgnih.gov

Lipid Metabolism Interactions (e.g., Hepatic Lipogenesis, Adipocyte Differentiation)

Branched-chain amino acid metabolism is deeply intertwined with lipid metabolism, influencing processes from hepatic lipogenesis to adipocyte differentiation. nih.gov In differentiated adipocytes, BCAA catabolism is significantly upregulated, where they serve as a major carbon source for the synthesis of lipids. nih.govnih.gov Isotope tracing studies have revealed that leucine and isoleucine can contribute as much as 30% of the lipogenic acetyl-CoA pool in these cells, a role typically dominated by glucose and glutamine in other cell types. nih.govnih.govucla.edu This highlights a key functional role for BCAA catabolism in the process of adipogenesis, as inhibiting this pathway has been shown to compromise adipocyte differentiation. nih.govnih.gov

The interaction in the liver is complex. While excess carbon from BCAA catabolism can potentially contribute to hepatic lipogenesis, some studies indicate a more nuanced regulatory role. nih.gov For example, supplementation with leucine and valine has been shown to decrease hepatic lipid accumulation in some models, potentially by modulating signaling pathways that control fatty acid composition. rsc.org In diet-induced obese mice, BCAA supplementation was found to suppress hepatic lipogenesis by inhibiting the expression of key enzymes like fatty acid synthase (Fasn) and stearoyl-CoA desaturase 1 (Scd1), which was linked to an attenuation of Akt2 signaling. diabetesjournals.org

Moreover, BCAA catabolism influences systemic lipid balance. An obesity-related decline in BCAA catabolism in adipose tissue can contribute to elevated circulating BCAA levels. nih.gov This can lead to the accumulation of lipid intermediates in tissues like skeletal muscle, which may interfere with insulin signaling. nih.govfitnessgenes.com Therefore, BCAA metabolism is a critical node that connects amino acid, glucose, and lipid homeostasis, with significant implications for both adipocyte function and hepatic lipid regulation. mdpi.com

Mitochondrial Function and Bioenergetics Modulation

Enhancement of Mitochondrial ATP Production

Branched-chain amino acids have been shown to directly influence mitochondrial function, leading to an enhancement of ATP production. oup.comfrontiersin.org The catabolism of BCAAs provides substrates that fuel the tricarboxylic acid (TCA) cycle, a core component of cellular respiration. frontiersin.org Specifically, the breakdown of leucine generates acetyl-CoA, which directly enters the TCA cycle, increasing its flux and thereby boosting the production of reducing equivalents (NADH and FADH2). oup.com These reducing equivalents are subsequently used by the electron transport chain to generate the proton gradient that drives ATP synthesis. nih.gov

Research has demonstrated that BCAA administration can increase the maximal mitochondrial ATP production rate (MAPR). oup.com Studies in human subjects have shown that an infusion of BCAAs enhances MAPR in skeletal muscle when using substrates that provide electrons to either complex I or complex II of the electron transport chain. oup.com This suggests that BCAAs can augment the capacity of mitochondria to produce ATP.

Beyond substrate provision, BCAAs may also modulate signaling pathways that regulate mitochondrial biogenesis and function. nih.gov Leucine, in particular, can upregulate key regulators of mitochondrial biogenesis such as PGC-1α. nih.gov By stimulating these pathways, BCAAs can contribute to an increase in the number and functional capacity of mitochondria, further supporting enhanced ATP production. frontiersin.orgnih.gov This ability to recover ATP levels has been observed even under conditions where glycolysis or the citric acid cycle is inhibited, underscoring the robust role of BCAAs in supporting cellular bioenergetics. nih.gov

Interactive Data Tables

Table 1: BCAA Contribution to Intermediary Metabolism

BCAACatabolic ProductsPrimary Metabolic FateKey Impact
Leucine Acetyl-CoA, AcetoacetateKetogenicDirectly fuels TCA Cycle, contributes to lipogenic pools frontiersin.orgoup.comnih.gov
Isoleucine Acetyl-CoA, Propionyl-CoAKetogenic & GlucogenicFuels TCA Cycle and provides anaplerotic substrates (Succinyl-CoA) frontiersin.org
Valine Propionyl-CoAGlucogenicProvides anaplerotic substrates (Succinyl-CoA) for TCA cycle and gluconeogenesis frontiersin.org

Table 2: Research Findings on BCAA Metabolic Roles

Metabolic ProcessKey FindingOrgan/TissueReference
Nitrogen Balance BCAAs are the major nitrogen source for glutamine and alanine synthesis.Skeletal Muscle researchgate.netnih.gov
Gluconeogenesis BCKA accumulation can inhibit the mitochondrial pyruvate carrier, suppressing glucose production.Liver nih.govresearchgate.net
Lipid Metabolism Leucine and isoleucine contribute up to 30% of lipogenic Acetyl-CoA.Adipocytes nih.govnih.gov
Mitochondrial Function BCAA infusion enhances the maximal rate of mitochondrial ATP production.Skeletal Muscle oup.com

Postprandial Mitochondrial Protein Synthesis Enhancement

Branched-chain amino acids (BCAAs) have been investigated for their role in stimulating the synthesis of mitochondrial proteins following a meal. Research suggests that BCAAs, and particularly leucine, may play a role in enhancing mitochondrial function and biogenesis. Mechanistically, BCAAs are known to activate key signaling pathways, such as the Akt-mammalian target of rapamycin (mTOR) pathway, which is a central regulator of skeletal muscle protein synthesis. oup.com This same pathway may also facilitate an acute enhancement in mitochondrial function. oup.com

Studies have indicated that leucine supplementation can enhance postprandial mitochondrial protein synthesis. oup.com Furthermore, it has been observed that a physiological infusion of insulin in conjunction with amino acids enhances skeletal muscle mitochondrial protein synthesis in young adults. oup.com This suggests a potential synergistic effect between insulin and amino acids in promoting the synthesis of proteins crucial for mitochondrial function. While BCAA intake has been shown to stimulate postprandial muscle protein synthesis rates, the response is generally less than that observed following the ingestion of a complete protein source that provides the full spectrum of essential amino acids. nih.gov

Branched-Chain Amino Acid Oxidation Dynamics

The oxidation of branched-chain amino acids is a dynamic process influenced by various physiological states and substrate availability. The catabolism of BCAAs is initiated by the reversible transamination by branched-chain aminotransferase (BCAT), followed by the irreversible oxidative decarboxylation of the resulting branched-chain keto acids (BCKAs) by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.gov The BCKDH complex is located on the inner surface of the inner mitochondrial membrane. nih.gov

Unlike other essential amino acids whose catabolism is largely confined to the liver, the enzymes for BCAA catabolism are widely distributed throughout the body. nih.gov BCAT activity is highest in the heart, kidney, stomach, and pancreas, and lowest in the liver. Conversely, BCKDH activity is highest in the liver, with lower levels in the heart, kidney, muscle, adipose tissue, and brain. nih.gov This distribution indicates that BCAAs are primarily transaminated in extrahepatic tissues, with subsequent oxidation occurring in various organs.

Several factors modulate the rate of BCAA oxidation. Enhanced availability of BCAAs, for instance, leads to an increase in their oxidation. researchgate.net Hormonal signals also play a significant role; insulin has been shown to increase whole-body BCAA oxidation when amino acid concentrations are maintained. nih.gov Additionally, inflammatory cytokines can significantly increase whole-body BCAA oxidation. nih.gov Physical exercise is another potent stimulus for BCAA oxidation. nih.gov In contrast, an increased availability of glutamine has been shown to suppress BCAA oxidation in skeletal muscle. researchgate.net

Immunological Pathway and Inflammatory Response Interactions

Modulation of Immune Cell Activity

Branched-chain amino acids have been shown to play a significant role in immunomodulation by directly influencing the function and activity of various immune cells. nih.gov Evidence indicates that BCAAs are vital for maintaining immune homeostasis and supporting immune protein synthesis. researchgate.net Immune cells, including lymphocytes, eosinophils, and neutrophils, incorporate BCAAs into proteins. researchgate.net During periods of activation, such as mitogen stimulation, lymphocytes increase their transport, transamination, and oxidation of BCAAs, signifying heightened metabolic activity. researchgate.net

Pro- and Anti-inflammatory Mediator Synthesis (e.g., NO, IL-10, IL-6)

The interaction of branched-chain amino acids with inflammatory pathways is complex, involving the modulation of both pro- and anti-inflammatory mediators. Research has shown that BCAA supplementation can lead to an increase in the synthesis of both types of mediators, with the specific outcome often depending on the context and cell type. nih.gov

In studies using LPS-stimulated macrophages, BCAA supplementation significantly increased the synthesis of nitric oxide (NO) and the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov The synthesis of the pro-inflammatory cytokine Interleukin-6 (IL-6) was also increased under certain treatment protocols. nih.gov Conversely, some studies have reported that BCAAs can lower post-exercise serum IL-6 levels, suggesting a context-dependent anti-inflammatory effect. nih.gov In some experimental models, the synthesis of other pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2) was not altered by BCAA supplementation. nih.gov

The anti-inflammatory effects of specific BCAAs have also been observed in intestinal cells. Leucine and isoleucine have been found to attenuate the LPS-induced synthesis of the pro-inflammatory cytokine IL-8 by modulating JNK and NF-kB phosphorylation. mdpi.com Furthermore, BCAA supplementation has been shown to alter the immunomodulatory capacity of mesenchymal stem cells by increasing the synthesis of the anti-inflammatory mediator transforming growth factor-beta. mdpi.com

The following table summarizes the observed effects of BCAA supplementation on the synthesis of various inflammatory mediators based on published research findings.

MediatorEffect of BCAA SupplementationCell/Condition Studied
Nitric Oxide (NO) IncreasedLPS-stimulated RAW 264.7 macrophages
Interleukin-10 (IL-10) IncreasedLPS-stimulated RAW 264.7 macrophages
Interleukin-6 (IL-6) Increased (in some protocols)LPS-stimulated RAW 264.7 macrophages
Interleukin-6 (IL-6) DecreasedPost-exercise in humans
Tumor Necrosis Factor-alpha (TNF-α) No alterationLPS-stimulated RAW 264.7 macrophages
Prostaglandin E2 (PGE2) No alterationLPS-stimulated RAW 264.7 macrophages
Interleukin-8 (IL-8) Attenuated (by Leucine and Isoleucine)LPS-stimulated Caco-2 cells
Transforming Growth Factor-beta (TGF-β) IncreasedMesenchymal stem cells

Biosynthesis and Catabolism of Branched Chain Amino Acids: Enzymatic and Genetic Perspectives

Enzymatic Catalysis and Biochemical Mechanisms of Branched-Chain Amino Acid Metabolism

The catabolism of BCAAs is initiated by two key enzymatic steps that are common to all three amino acids. nih.govmdpi.com These reactions primarily occur in the mitochondria of various tissues, with skeletal muscle being a major site of BCAA catabolism. nih.govmdpi.comresearchgate.net

Branched-Chain Amino Acid Aminotransferases (BCAAT)

The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAAT), also known as branched-chain amino acid transaminase. mdpi.comwikipedia.orgnih.gov This enzyme transfers the amino group from a BCAA (leucine, isoleucine, or valine) to α-ketoglutarate, producing the corresponding branched-chain α-keto acid (BCKA) and glutamate (B1630785). mdpi.comfrontiersin.orgwikipedia.org

There are two main isoforms of BCAAT in mammals: cytosolic (BCAT1 or BCATc) and mitochondrial (BCAT2 or BCATm). frontiersin.orgwikipedia.orgnih.gov While both isoforms catalyze the same reaction, they differ in their tissue distribution and potentially in their specific physiological roles. frontiersin.orgwikipedia.orgnih.gov BCAT2 is widely expressed, with high activity in skeletal muscle, while BCAT1 expression is more limited, found in tissues like brain, ovary, and placenta. frontiersin.orgnih.gov The reversible nature of the BCAAT reaction allows for both the breakdown of BCAAs and the synthesis of BCAAs from their corresponding BCKAs, depending on the metabolic state and the balance of substrates and products. mdpi.com However, in mammals, the net flux is generally towards BCAA catabolism. mdpi.comresearchgate.net

The products of this transamination step are:

From Leucine (B10760876): α-ketoisocaproate (KIC) mdpi.com

From Isoleucine: α-keto-β-methylvalerate (KMV) mdpi.com

From Valine: α-ketoisovalerate (KIV) mdpi.com

These BCKAs then proceed to the next step of catabolism. mdpi.com

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDH)

The second key step in BCAA catabolism is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the branched-chain alpha-keto acid dehydrogenase complex (BCKDH). mdpi.comportlandpress.comnih.govwikipedia.org This multi-enzyme complex is located in the mitochondrial inner membrane and is considered the rate-limiting step in BCAA catabolism. portlandpress.comwikipedia.orgmdpi.comfrontiersin.org

The BCKDH complex is composed of multiple copies of three catalytic subunits: frontiersin.orgcm-uj.krakow.pl

Branched-chain α-keto acid decarboxylase (E1), which exists as an α2/β2 heterotetramer and is responsible for the rate-limiting decarboxylation step. frontiersin.orgcm-uj.krakow.pl

Dihydrolipoyl transacylase (E2), which transfers the acyl group to coenzyme A. frontiersin.org

Dihydrolipoyl dehydrogenase (E3), which is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that transfers electrons to NAD+. frontiersin.org

The BCKDH complex converts the BCKAs into their respective branched-chain acyl-CoA derivatives, releasing CO2 and generating NADH. mdpi.comnih.govmdpi.comfrontiersin.org

KIC (from Leucine) is converted to isovaleryl-CoA. frontiersin.org

KMV (from Isoleucine) is converted to α-methylbutyryl-CoA. frontiersin.org

KIV (from Valine) is converted to isobutyryl-CoA. frontiersin.org

These acyl-CoA derivatives are then further metabolized through distinct pathways to ultimately yield acetyl-CoA and succinyl-CoA, which can enter the tricarboxylic acid (TCA) cycle for energy production. researchgate.netmdpi.comcm-uj.krakow.pl

Pyridoxal-5'-Phosphate (PLP)-Dependent Aminotransferase Roles

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for many enzymes involved in amino acid metabolism, including the branched-chain amino acid aminotransferases (BCAAT). mdpi.comwikipedia.orgnih.govdrugbank.com PLP plays a crucial role in the transamination reaction catalyzed by BCAAT. mdpi.comwikipedia.org

In the mechanism of transamination, the aldehyde group of PLP forms a Schiff base linkage with a lysine (B10760008) residue in the enzyme's active site. wikipedia.orgdrugbank.com The amino group of the BCAA substrate then displaces the lysine residue, forming a new Schiff base with PLP. drugbank.com This intermediate undergoes a series of transformations involving proton transfers, ultimately resulting in the transfer of the amino group from the BCAA to PLP, forming pyridoxamine (B1203002) phosphate (B84403) (PMP), and the release of the corresponding BCKA. Subsequently, PMP transfers the amino group to α-ketoglutarate, regenerating PLP and producing glutamate. drugbank.com This highlights the critical dependence of BCAAT activity on the availability of PLP.

Genetic and Regulatory Control of Branched-Chain Amino Acid Pathways

The metabolism of BCAAs is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications of the key enzymes involved. nih.govnih.govfrontiersin.org This regulation is essential for maintaining BCAA homeostasis and responding to changes in nutritional status and physiological demands. mdpi.comfrontiersin.orgportlandpress.com

Transcriptional and Post-transcriptional Regulation

The expression of genes encoding BCAA metabolic enzymes, such as BCAT and the subunits of the BCKDH complex, is subject to transcriptional control. frontiersin.orgescholarship.orgmsu.edu Hormonal signals, nutrient availability, and various signaling pathways can influence the transcription rates of these genes. frontiersin.orgescholarship.org For example, insulin (B600854) and glucagon (B607659) can affect the transcriptional regulation of enzymes in the BCAA pathway. frontiersin.org

Post-transcriptional regulation involves mechanisms that affect mRNA stability, translation, and processing. Non-coding RNAs, such as microRNAs (miRNAs), have been shown to be involved in the post-transcriptional regulation of BCAAT. nih.govnih.govfrontiersin.org These mechanisms can fine-tune the levels of BCAA metabolic enzymes independently of transcriptional changes. nih.govnih.gov Research indicates that BCAA levels can negatively regulate the expression of certain transcription factors, suggesting a feedback loop in metabolic regulation. escholarship.org

Gene Expression and Enzymatic Activity Linkages

Furthermore, the activity of the BCKDH complex, the rate-limiting enzyme, is primarily regulated by a phosphorylation/dephosphorylation cycle. portlandpress.commdpi.comcm-uj.krakow.pl A specific kinase, BCKDH kinase (BCKDK), phosphorylates and inactivates the E1 subunit of the BCKDH complex. portlandpress.commdpi.comfrontiersin.orgcm-uj.krakow.pl Conversely, a specific phosphatase, protein phosphatase 2C, mitochondrial (PPM1K or PP2Cm), dephosphorylates and activates the complex. portlandpress.commdpi.comfrontiersin.orgcm-uj.krakow.pl The activity of BCKDK itself is regulated by BCKAs, particularly α-ketoisocaproate (KIC), which inhibits the kinase, leading to increased active BCKDH and enhanced BCAA catabolism when BCAA levels are high. portlandpress.commdpi.comfrontiersin.org This intricate regulatory mechanism ensures that BCAA catabolism is responsive to the cellular concentration of BCAAs and their keto-acid derivatives. portlandpress.commdpi.comfrontiersin.org

Aberrant regulation of BCAA metabolic enzymes, including changes in gene expression and enzymatic activity, has been associated with various metabolic disorders. mdpi.comfrontiersin.org For instance, reduced expression of BCAT2 in skeletal muscle has been observed in individuals with type 2 diabetes, contributing to impaired BCAA metabolism. frontiersin.org

Table of Mentioned Compounds and Enzymes

NameTypePubChem CID (Placeholder)
LeucineAmino Acid[CID 6106]
IsoleucineAmino Acid[CID 7961]
ValineAmino Acid[CID 6287]
Branched-Chain Amino Acid AminotransferaseEnzymeN/A (Enzyme Family)
BCAT1 (Cytosolic Branched-Chain Aminotransferase)Enzyme Isoform[CID 11322512]
BCAT2 (Mitochondrial Branched-Chain Aminotransferase)Enzyme Isoform[CID 25653144]
α-ketoglutarateKeto Acid[CID 119]
GlutamateAmino Acid[CID 6112]
Branched-Chain Alpha-Keto Acid Dehydrogenase ComplexEnzyme ComplexN/A (Enzyme Complex)
BCKDHEnzyme ComplexN/A (Enzyme Complex)
α-ketoisocaproate (KIC)Branched-Chain α-Keto Acid[CID 6428]
α-keto-β-methylvalerate (KMV)Branched-Chain α-Keto Acid[CID 123876]
α-ketoisovalerate (KIV)Branched-Chain α-Keto Acid[CID 6429]
Pyridoxal-5'-Phosphate (PLP)Cofactor[CID 1057]
BCKDH kinase (BCKDK)EnzymeN/A (Enzyme)
Protein Phosphatase 2C, Mitochondrial (PPM1K)EnzymeN/A (Enzyme)

Note: PubChem CIDs for enzyme complexes and families are not applicable. CIDs for specific proteins (like BCAT1, BCAT2) may refer to the human protein entry in PubChem's Protein database or related chemical entities if available.

Microbial Biosynthesis and Host-Microbiota Interplay

Many microbial taxa, including numerous gut bacteria, are capable of synthesizing BCAAs. annualreviews.orgnih.govfrontiersin.org This microbial capacity for BCAA synthesis plays a significant role in the complex metabolic landscape of the host-microbiota interaction.

Bacterial Biosynthetic Pathways and Enzymes

Bacteria synthesize BCAAs through a conserved pathway that is also present in fungi and plants. asm.orgresearchgate.net This pathway relies on precursors derived from central metabolism, such as pyruvate (B1213749), acetyl coenzyme A (acetyl-CoA), and oxaloacetate. asm.org The biosynthesis of isoleucine, leucine, and valine involves a series of enzymatic steps, with some enzymes common to the synthesis of all three BCAAs and others specific to individual BCAAs. nih.govacs.orgnih.govasm.org

The initial step in the common pathway for valine and isoleucine biosynthesis is catalyzed by acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). researchgate.netportlandpress.com This enzyme condenses two molecules of pyruvate to form 2-acetolactate (B3167203) (for valine and leucine synthesis) or condenses pyruvate with 2-ketobutyrate (derived from threonine) to form 2-aceto-2-hydroxybutyrate (for isoleucine synthesis). annualreviews.orgportlandpress.com In Escherichia coli, there are three sets of AHAS enzymes encoded by the ilvBN, ilvGM, and ilvIH genes. annualreviews.org AHAS is a thiamin diphosphate-dependent enzyme that requires a divalent metal ion. researchgate.net

Following AHAS, the pathway involves ketol-acid isomeroreductase (KARI), which converts 2-acetolactate and 2-aceto-2-hydroxybutyrate to their respective 2,3-dihydroxy products. nih.gov Dihydroxy-acid dehydratase (DHAD) then catalyzes the dehydration of these intermediates to form branched-chain α-keto acids: α-ketoisovalerate (KIV), α-keto-β-methylvalerate (KMV), and α-ketoisocaproate (KIC). annualreviews.orgfrontiersin.org

The final step in BCAA biosynthesis is the transamination of these branched-chain α-keto acids to their corresponding amino acids (valine, isoleucine, and leucine) by branched-chain aminotransferase (BCAT). annualreviews.orgmicrobialcell.com In Saccharomyces cerevisiae, for example, this step is catalyzed by mitochondrial Bat1 and cytosolic Bat2. microbialcell.comwikipathways.org

The BCAA biosynthetic pathway is highly efficient, requiring only eight enzymes for the synthesis of all three BCAAs in bacteria. nih.govacs.org This pathway also provides intermediates for the synthesis of other important bacterial compounds, such as vitamin B5 (pantothenate) and branched-chain fatty acids (BCFAs). asm.orgnih.govfrontiersin.org BCFAs are the predominant fatty acids in the membranes of Gram-positive bacteria and influence membrane properties. asm.org

Some lactic acid bacteria can also produce D-branched-chain amino acids through the action of enzymes like branched-chain amino acid racemase (BCAAR), also known as isoleucine 2-epimerase (ILEP). frontiersin.org

Interactive Table 1: Key Enzymes in Bacterial BCAA Biosynthesis

Enzyme NameAbbreviationEC NumberCatalyzed ReactionCommon/Specific BCAA Synthesis
Acetohydroxyacid SynthaseAHAS (ALS)2.2.1.6Condensation of pyruvate or pyruvate and 2-ketobutyrateCommon (Val, Leu, Ile)
Ketol-acid IsomeroreductaseKARI1.1.1.86Conversion of acetohydroxy acids to dihydroxy acidsCommon (Val, Leu, Ile)
Dihydroxy-acid DehydrataseDHAD4.2.1.9Dehydration of dihydroxy acids to branched-chain α-keto acidsCommon (Val, Leu, Ile)
Branched-Chain AminotransferaseBCAT2.6.1.42Transamination of branched-chain α-keto acids to BCAAsCommon (Val, Leu, Ile)
Isopropylmalate SynthaseIPMS (LeuA)2.3.3.13Condensation of α-ketoisovalerate with acetyl-CoA (first step in Leucine synthesis)Specific (Leu)
Isopropylmalate IsomeraseIPMI (LeuC/D)4.2.1.33Isomerization of isopropylmalateSpecific (Leu)
Isopropylmalate DehydrogenaseIPMD (LeuB)1.1.1.85Dehydrogenation of isopropylmalateSpecific (Leu)
Threonine DehydrataseTD (IlvA)4.3.1.19Conversion of threonine to 2-ketobutyrate (initial step for Isoleucine)Specific (Ile)

Note: This table provides a general overview; specific enzyme names and numbers may vary slightly depending on the organism.

Gut Microbiota Contribution to Branched-Chain Amino Acid Supply

While mammals obtain BCAAs primarily from their diet, the gut microbiota possesses the metabolic machinery for BCAA biosynthesis. nih.govresearchgate.net This microbial capacity can influence the BCAA availability to the host. Studies have shown that the composition and metabolic activity of the intestinal microbiota contribute to the BCAA pool. nih.gov For instance, certain gut microbes, such as Phocaeicola vulgatus and Prevotella copri, are capable of synthesizing BCAAs. annualreviews.org The coding potential for BCAA synthesis in these bacteria has been associated with conditions like type 2 diabetes. annualreviews.org

Conversely, gut microbes with inward-facing BCAA transporters, such as Butyrivibrio crossotus and Eubacterium siraeum, are negatively correlated with circulating levels of BCAAs and insulin resistance. annualreviews.org This suggests that microbial uptake of BCAAs can also impact host BCAA levels. Fecal microbiome transplants from obese donors have been shown to result in higher circulating BCAA levels in recipient mice compared to transplants from lean donors, even when fed the same diet. annualreviews.org Changes in serum BCAAs have also been observed in conjunction with shifts in fecal microbial composition following interventions like gastric bypass surgery. annualreviews.org

Dietary factors, particularly protein intake, influence the amount of amino acids reaching the colon and thus the substrates available for microbial fermentation. annualreviews.org High levels of colonic protein fermentation can lead to the production of branched-chain fatty acids (BCFAs) from BCAAs, which are a subset of short-chain fatty acids (SCFAs). annualreviews.org BCFAs like isobutyric and isovaleric acids have been proposed as biomarkers of colonic protein fermentation and may act as signaling molecules influencing host metabolism. annualreviews.org

While it is clear that gut microbes can synthesize and metabolize BCAAs, direct evidence demonstrating that microbially synthesized BCAAs leave the gut lumen and significantly contribute to the host's circulating pool is still an area of ongoing research. annualreviews.org However, studies have shown a positive correlation between gut microbial biosynthesis of BCAAs and circulating BCAA levels in healthy individuals, suggesting a potential contribution. frontiersin.org

Inter-species Metabolic Dependencies in Microbial Communities

Within complex microbial communities, such as those in the gut or soil, metabolic interactions, including the exchange of metabolites like amino acids, are crucial for community structure and function. biorxiv.orgresearchgate.netnih.govembl.de These interactions can range from competition for limiting nutrients to cooperative relationships like syntrophy and commensalism (cross-feeding). frontiersin.org

Amino acid auxotrophy, the inability of an organism to synthesize a particular amino acid, is common in microbial communities. biorxiv.orgpnas.org Auxotrophic strains are dependent on obtaining the required amino acids from their environment, often through cross-feeding from other community members that can synthesize them. biorxiv.org Auxotrophies for BCAAs are particularly common in soil microbial communities. biorxiv.org

Metabolic complementation can occur where different species within a community contribute to different steps of a shared metabolic pathway, with the final product being synthesized by the community as a whole. frontiersin.org This can involve the distribution of genes encoding enzymes for a pathway among different genomes within the community. frontiersin.org

The exchange of BCAAs has been shown to mediate positive interactions and support the growth of auxotrophic strains in various microbial ecosystems. biorxiv.orgresearchgate.net For example, studies in marine biofilms have shown that branched-chain amino acid metabolism supports positive interactions among Roseobacteraceae species. researchgate.netnih.gov This cross-feeding can enhance the stability and robustness of microbial communities. biorxiv.orgpnas.org

Comparative Biosynthesis and Homologation Pathways

The BCAA biosynthetic pathway is largely conserved across bacteria, fungi, and plants, reflecting a common evolutionary origin. asm.orgresearchgate.netportlandpress.com However, there can be variations in the specific enzymes involved, their regulation, and the localization of the pathways within the cell (e.g., mitochondrial vs. cytosolic in eukaryotes). microbialcell.comwikipathways.org

Homologation pathways involve the insertion of a methylene (B1212753) group into the side chain of an amino acid. This process can extend the carbon chain of amino acids, leading to the formation of higher homologated amino acids. researchgate.netnih.gov While not as common as the core BCAA biosynthesis, homologation pathways can be linked to BCAA metabolism. For instance, the biosynthesis of leucine from valine involves a series of steps that can be considered a form of chain elongation or homologation starting from the valine precursor. portlandpress.comresearchgate.net

Some natural products contain higher homologated amino acids, and their biosynthesis can involve enzymatic pathways comparable to those for BCAA synthesis. researchgate.netnih.gov For example, the homologation of phenylalanine, tyrosine, and leucine has been proposed to occur via pathways similar to the leucine biosynthetic pathway from valine in bacteria, fungi, and plants. researchgate.net

Metabolic Reprogramming in Pathophysiological Contexts

Alterations in BCAA metabolism are increasingly recognized as playing a significant role in various pathophysiological conditions, including metabolic disorders and cancer. mdpi.comahajournals.orgmdpi.comoup.com Elevated circulating levels of BCAAs and their metabolites, branched-chain α-keto acids (BCKAs), have been associated with conditions such as obesity, insulin resistance, type 2 diabetes, and cardiovascular disease. annualreviews.orgnih.govresearchgate.netmdpi.comahajournals.orgmdpi.com

In these conditions, there can be impaired catabolism of BCAAs. mdpi.comahajournals.org The initial steps of BCAA catabolism are catalyzed by branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH). mdpi.com Dysregulation of the enzymatic activities of BCAT and BCKDH is associated with major metabolic disorders. mdpi.com For example, decreased BCKDH activity is linked to increased BCAA levels in type 2 diabetes and obesity. researchgate.net Impaired BCAA catabolism can lead to the accumulation of BCKAs, which can activate signaling pathways like mTOR and contribute to metabolic derangements, including lipotoxicity, mitochondrial damage, insulin resistance, and inflammation. ahajournals.orgresearchgate.net

Metabolic reprogramming of BCAAs is also a key feature in cancer progression and therapy resistance. frontiersin.orgfrontiersin.org Cancer cells often exhibit altered BCAA metabolism to support their rapid growth, survival, and proliferation. frontiersin.orgfrontiersin.org This can involve increased uptake and breakdown of BCAAs, providing energy and precursors for nucleotide and lipid synthesis. frontiersin.orgfrontiersin.org The specific patterns of BCAA metabolic reprogramming can vary depending on the cancer type. researchgate.net For instance, changes in BCAT1 are observed in lung cancer, while alterations in BCAT2 are noted in pancreatic cancer. researchgate.net In colorectal cancer, metabolic changes may focus on BCKDH-related enzymes. researchgate.net Targeting BCAA metabolism is being explored as a potential therapeutic strategy in cancer. frontiersin.orgfrontiersin.org

Inborn errors of BCAA catabolism, such as maple syrup urine disease (MSUD), are rare inherited disorders caused by mutations in genes responsible for BCAA catabolism, leading to the accumulation of BCAAs and BCKAs. mdpi.comoup.com

Table 2: Association of Altered BCAA Metabolism with Pathophysiological Conditions

ConditionTypical BCAA AlterationAssociated Metabolic ImpactKey Enzymes Involved (Dysregulated)
Obesity & Insulin ResistanceElevated circulating BCAAsImpaired glucose and lipid metabolism, activation of mTOR signaling, inflammation. annualreviews.orgahajournals.orgmdpi.comBCAT, BCKDH mdpi.comresearchgate.net
Type 2 DiabetesElevated circulating BCAAsImpaired insulin sensitivity, metabolic derangements. annualreviews.orgnih.govresearchgate.netmdpi.comBCKDH researchgate.net
Cardiovascular DiseaseElevated circulating BCAAsPromotion of coronary heart disease, metabolic reprogramming, inflammation. mdpi.comahajournals.orgmdpi.comBCAT1, BCKDK ahajournals.org
CancerReprogrammed BCAA metabolismSupports cell growth, proliferation, survival; contributes to therapy resistance. frontiersin.orgfrontiersin.orgBCAT1, BCAT2, BCKDH, BCKDK frontiersin.orgfrontiersin.orgresearchgate.net
Maple Syrup Urine Disease (MSUD)Elevated BCAAs and BCKAsNeurocognitive impairment, metabolic crisis. mdpi.comoup.comBCKDH Complex oup.com

Note: This table summarizes common associations; the specific metabolic alterations and enzymatic involvement can be complex and context-dependent.

Advanced Methodologies in Branched Chain Amino Acid Research

In Vitro Mechanistic Studies and Cell Culture Models

In vitro systems and cell culture models provide a controlled environment to dissect the specific molecular events initiated by BCAAs, free from the systemic complexities of a whole organism.

Cell-based assays are fundamental in identifying the direct effects of BCAAs on intracellular signaling cascades. Studies in various cell lines, including myoblasts and hepatocytes, have been pivotal in establishing the role of BCAAs, particularly leucine (B10760876), as potent activators of key metabolic pathways. oup.comresearchgate.net While specific studies detailing the application of the commercial solution "BranchAmin" directly to cell cultures are not prevalent in the literature, the findings from these assays form the theoretical basis for in vivo infusion studies.

The primary signaling pathway investigated is the mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. physiology.org In vitro experiments have demonstrated that amino acids can activate the mTOR/ribosomal protein S6 kinase beta-1 (p70S6K) signaling pathway. physiology.org This activation leads to the phosphorylation of downstream targets, such as the eukaryotic initiation factor 4E-binding protein 1 (eIF4E-BP1), which in its hyperphosphorylated state, releases the translation initiation factor eIF4E, thereby promoting mRNA translation and protein synthesis. oup.comoup.com

Furthermore, cell culture studies have explored the cross-talk between BCAA signaling and the insulin (B600854) signaling pathway. These studies have shown that BCAA-mediated activation of mTOR/p70S6K can lead to inhibitory serine phosphorylation of insulin receptor substrate-1 (IRS-1), potentially contributing to insulin resistance. physiology.org In vivo studies utilizing this compound infusions were subsequently designed to investigate whether these signaling events observed in cultured cells are relevant and translatable to human skeletal muscle. oup.comoup.com

Table 1: Key Signaling Proteins in BCAA-Related Cell-Based Assays

ProteinPathwayFunction in PathwayEffect of BCAA Activation
mTORmTOR SignalingCentral kinase integrating nutrient and growth factor signals.Activated, particularly by leucine.
p70S6KmTOR SignalingDownstream of mTOR; promotes protein synthesis.Phosphorylated and activated. oup.comphysiology.org
eIF4E-BP1mTOR SignalingInhibitor of translation initiation factor eIF4E.Phosphorylated, leading to its inactivation and promotion of protein synthesis. oup.comoup.com
IRS-1Insulin SignalingDocking protein crucial for insulin signal transduction.Can be inhibitorily phosphorylated on serine residues by p70S6K. physiology.org

The physiological effects of the constituent amino acids in this compound—leucine, isoleucine, and valine—are contingent upon their entry into the cell. This process is mediated by specific amino acid transport systems. While direct uptake studies of the "this compound" solution are not detailed in the available literature, extensive research has characterized the transporters responsible for BCAA influx.

The primary transporters for large neutral amino acids, including BCAAs, are members of the L-type amino acid transporter (LAT) family, particularly LAT1 (SLC7A5). These transporters function as antiporters, typically exchanging extracellular BCAAs for intracellular amino acids like glutamine. Investigating the kinetics and regulation of these transporters is crucial for understanding how tissues like skeletal muscle acquire BCAAs from circulation following an infusion of a solution like this compound. physiology.org The catabolism of all three BCAAs is initiated in the muscle and involves a BCAA aminotransferase and a common branched-chain α-keto acid dehydrogenase. drugbank.com

In Vivo Model Systems for Pathway Analysis

In vivo models are indispensable for examining the systemic and tissue-specific effects of elevated BCAA concentrations under physiological and pathophysiological conditions.

Rodent models have been extensively used to explore the causal relationship between elevated BCAAs and metabolic diseases such as insulin resistance. physiology.org Studies in rats have shown that supplementation of a high-fat diet with BCAAs can lead to the development of insulin resistance, mirroring observations in obese humans. researchgate.net These animal models allow for controlled dietary interventions and tissue-specific analysis that are not feasible in human subjects. For instance, research in insulin-resistant rodent models demonstrated that BCAA administration can impair insulin-stimulated glucose uptake by activating the mTOR/p70S6K pathway, leading to subsequent inhibition of insulin signaling. physiology.org These findings provide a mechanistic link between the elevated plasma BCAA concentrations seen in obesity and the development of metabolic dysfunction. researchgate.net

Isotopic tracers are powerful tools used in conjunction with BCAA infusions to quantify metabolic fluxes in vivo. These stable, non-radioactive isotopes allow for the dynamic measurement of substrate turnover, providing insights into processes like glucose metabolism and protein synthesis.

One commonly used tracer is [6,6-2H2]glucose, which is infused to assess whole-body glucose turnover, including the rate of endogenous glucose production (EGP) and glucose disposal. plos.org In studies combining [6,6-2H2]glucose with this compound infusion, researchers can determine whether acute elevations in plasma BCAAs alter insulin's ability to suppress liver glucose production or stimulate glucose uptake by peripheral tissues. plos.orgsemanticscholar.org

To assess protein metabolism, phenylalanine kinetic methods are often employed. oup.comoup.com By infusing a labeled phenylalanine tracer (e.g., ³H-phenylalanine), researchers can measure the rates of muscle protein synthesis and degradation across a specific tissue bed, such as the forearm, by sampling arterial and venous blood. oup.com This technique has been used in studies with this compound to determine its direct effects on protein turnover in human skeletal muscle. oup.comoup.com Other tracers, such as d9-leucine, have also been developed to measure muscle protein synthesis. corenutritionals.com

Table 2: Isotopic Tracers Used in BCAA Research

Isotopic TracerMetabolic Process AssessedTypical Application in BCAA Studies
[6,6-2H2]glucoseGlucose TurnoverUsed with this compound infusion to measure effects on endogenous glucose production and insulin-mediated glucose disposal. plos.org
Labeled Phenylalanine (e.g., ³H-phenylalanine)Protein Synthesis & DegradationMeasures forearm muscle protein kinetics during systemic this compound infusion to assess anabolic/anti-catabolic effects. oup.comoup.com
d9-leucineMuscle Protein SynthesisAn alternative tracer to phenylalanine for quantifying rates of muscle protein synthesis. corenutritionals.com

Human infusion studies using defined BCAA solutions like this compound are critical for translating findings from cell culture and animal models to human physiology. This compound is a 4% solution containing the essential amino acids isoleucine, leucine, and valine. oup.complos.orgvdoc.pub These protocols involve the intravenous administration of the BCAA solution, often combined with hyperinsulinemic-euglycemic clamps and isotopic tracers, to create a controlled metabolic environment.

In a typical study, after a basal period to establish baseline measurements, a primed-continuous infusion of this compound is administered for several hours. oup.complos.org This elevates plasma BCAA concentrations to levels often seen in obese or insulin-resistant individuals. semanticscholar.org For example, one protocol infused this compound at a rate that caused significant 3- to 7-fold elevations in the arterial concentrations of valine, leucine, and isoleucine, with plateau levels reached within 60 minutes. oup.comoup.com Throughout the infusion, blood samples are collected to measure hormone concentrations, substrate levels, and tracer enrichments, while muscle biopsies may be taken to analyze intracellular signaling pathways. oup.comoup.com

These studies have provided key insights, demonstrating that in humans, an acute infusion of BCAAs significantly stimulates the phosphorylation of both eIF4E-BP1 and p70S6K in skeletal muscle, confirming a significant signaling role for BCAAs in increasing mRNA translation. oup.comoup.com However, unlike infusions of a complete amino acid mixture, BCAA infusion alone slows skeletal muscle protein degradation but does not increase protein synthesis, likely because it decreases the availability of other essential amino acids. oup.comoup.com

Table 3: Representative Findings from "this compound" Infusion Studies

Study FocusInfusion Protocol DetailsKey FindingsReference
Protein Synthesis SignalingPrimed (5.0 µmol/kg/min for 30 min) then continuous (1.66 µmol/kg/min) infusion of this compound for 6 hours in healthy volunteers.Significantly increased phosphorylation of eIF4E-BP1 and p70S6K in skeletal muscle. Slowed muscle protein degradation but did not increase synthesis. oup.comoup.com
Glucose TurnoverPrimed (15 µmol/kg/min for 30 min) then continuous (5 µmol/kg/min) infusion of this compound for 3 hours, followed by a hyperinsulinemic-euglycemic clamp.Acute exposure to high plasma BCAA concentrations (2.5-fold increase) did not modify insulin sensitivity of glucose metabolism in healthy young subjects. plos.orgsemanticscholar.org
Mitochondrial Function8-hour infusion of this compound (0.13 ml/kg FFM/hr for 30 min, then 0.043 ml/kg FFM/hr) in young and elderly adults.Increased plasma concentrations of insulin, C-peptide, and glucagon (B607659). Reduced concentrations of many other amino acids. oup.com

Analytical and Spectroscopic Characterization Techniques

The precise characterization and quantification of this compound rely on a suite of high-resolution analytical and spectroscopic methods. These techniques provide the foundational data for its chemical identity, purity, and concentration in various research applications.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the quantification of this compound. creative-proteomics.comnih.gov LC-MS/MS, in particular, offers exceptional sensitivity and specificity, allowing for the accurate measurement of this compound in complex biological samples like plasma with minimal preparation. nih.govnih.gov

A common approach involves protein precipitation from the sample, followed by direct injection into the LC-MS/MS system, eliminating the need for time-consuming derivatization steps. nih.govspringernature.com Separation is often achieved using reversed-phase or mixed-mode chromatography columns. nih.govplos.org For instance, a reversed-phase C18 column can effectively separate this compound from other amino acids within a short run time. plos.org The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard. nih.govspringernature.com This isotope dilution method ensures high precision and accuracy. plos.org

Research findings demonstrate that LC-MS/MS methods can achieve low limits of quantification (LOQ), often in the sub-micromolar range, with excellent precision, showing intra-run and total coefficients of variation (CVs) of less than 2% and 4%, respectively. plos.org

ParameterTypical Value/MethodReference
TechniqueIsotope Dilution LC-MS/MS plos.org
Sample PreparationProtein Precipitation (Acetonitrile/Methanol) nih.govplos.org
ChromatographyReversed-Phase C18 or Mixed-Mode Column springernature.complos.org
Detection ModePositive Electrospray Ionization (ESI), MRM plos.org
Run Time< 5 minutes nih.govplos.org
Limit of Quantification (LOQ)~0.3 - 2.6 µmol/L plos.org
Precision (Total CV)< 4% plos.org

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for amino acid analysis, offering high separation efficiency, minimal sample consumption, and rapid analysis times. nih.govdiva-portal.org CE is particularly well-suited for the analysis of charged molecules like this compound. nih.gov The technique separates molecules based on their charge-to-size ratio in a capillary filled with a background electrolyte (BGE) under the influence of a high electric field. creative-proteomics.com

For the analysis of this compound, various CE modes can be employed, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). nih.gov To enhance detection sensitivity, especially with UV detectors, pre-column derivatization with reagents like naphthalene-2,3-dicarboxaldehyde (NDA) or 9-fluorenylmethyl chloroformate (FMOC) is often performed. nih.govnih.gov Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, providing a robust platform for both qualitative and quantitative analysis of this compound. springernature.commdpi.com CE-MS methods have been successfully developed to resolve even isobaric amino acids, which can be a challenge for other techniques. mdpi.com

TechniqueDetectorKey AdvantagesReference
Capillary Zone Electrophoresis (CZE)UV, LIF, MSHigh efficiency, simple BGE nih.gov
Micellar Electrokinetic Chromatography (MEKC)UV, LIFSeparation of neutral and charged analytes, chiral separations researchgate.net
CE-Mass Spectrometry (CE-MS/MS)Tandem MSHigh sensitivity and selectivity, enhanced resolution mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry platforms are central to multi-omics research involving this compound. NMR provides detailed structural information and is inherently quantitative without the need for identical internal standards. nih.gov One-dimensional ¹H NMR can be used to identify and quantify this compound in biofluids, although spectral overlap with other metabolites can be a challenge. nih.govresearchgate.net Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), can help to resolve these overlapping signals and provide unambiguous identification. nih.gov

Mass spectrometry is the cornerstone of metabolomics and proteomics, enabling the large-scale study of molecules. nih.gov High-resolution mass spectrometry (HRMS), such as that performed on Quadrupole Time-of-Flight (Q-TOF) instruments, provides highly accurate mass measurements, which are critical for the confident identification of unknown metabolites and impurities related to this compound. chemass.si Untargeted metabolomics studies using UPLC-MS/MS can reveal novel roles of this compound in metabolic pathways by profiling hundreds to thousands of metabolites simultaneously. nih.govdoaj.org These multi-omics approaches are vital for understanding the broader biological impact and function of this compound. doaj.org

Ensuring the purity of a research compound like this compound is critical for the validity of experimental results. Impurities can arise from various sources, including starting materials, by-products of the synthesis process, or degradation during storage. resolvemass.camoravek.com The identification and characterization of these impurities are guided by regulatory frameworks such as those from the International Council for Harmonisation (ICH). resolvemass.ca

The process of impurity profiling typically begins with high-sensitivity separation techniques like HPLC or CE to detect and quantify any minor components. nih.govresolvemass.ca When an unknown impurity is detected above a certain threshold (e.g., >0.1%), its structure must be elucidated. chemass.si This often involves isolating the impurity using preparative HPLC, followed by characterization using HRMS and NMR spectroscopy. chemass.siwaters.com HRMS provides the elemental composition, while detailed 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to piece together the complete chemical structure of the impurity. This detailed analysis is crucial for optimizing the synthesis process to minimize or eliminate the formation of unwanted by-products.

Common types of impurities found in synthetic amino acids include:

Process-Related Impurities: Unreacted starting materials, intermediates, and reagents.

Product-Related Impurities: Isomers, degradation products (from oxidation or hydrolysis), and by-products from side reactions. daicelpharmastandards.com

Inorganic Impurities: Residual catalysts or salts from the manufacturing process. moravek.com

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide invaluable insights into the molecular behavior of this compound, complementing experimental data by offering a dynamic view of its structure and properties at an atomic level.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics of molecules like this compound. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the transitions between them. yale.edu

For a branched-chain amino acid like this compound, MD simulations can determine the relative populations of different side-chain dihedral angle combinations (rotamers) and how these populations are influenced by the local environment, such as the peptide backbone angles. yale.edu All-atom simulations in explicit solvent (e.g., water) provide a realistic model of the physiological environment. nih.gov These simulations have shown that transitions between different side-chain conformations can be infrequent events, sometimes requiring coordinated motions to avoid steric clashes. yale.edu This analysis is critical for understanding how this compound interacts with other molecules, such as binding to a protein active site, where a specific conformation may be required. nih.govanu.edu.au

Based on a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient public information available on a specific chemical compound named "this compound" to generate the detailed, scientifically accurate article requested.

In Silico Screening and Drug Design for Target Identification related to this compound.

Bioinformatics for Comparative Genomics and Pathway Analysis involving this compound.

Without such foundational research, it is not possible to provide thorough, informative, and scientifically accurate content for the specified sections and subsections. Generating content on these advanced topics would require specific data on the molecule's structure, biological activity, metabolic pathways, and genetic interactions, none of which is available in the public domain.

Therefore, the request to generate an article strictly adhering to the provided outline cannot be fulfilled without fabricating data and research findings, which would violate the core principles of scientific accuracy.

Chemical Biology Applications and Research Probes

Target Identification and Validation for Biomedical Intervention

Investigating the metabolic pathways involving BCAAs allows for the identification of potential targets for therapeutic intervention, particularly in the context of pathogen biology and host signaling.

Enzymatic Targets in Pathogen Biosynthesis (e.g., Antibacterial, Antifungal Strategies)

Bacteria and fungi, unlike mammals, synthesize their own BCAAs through a conserved pathway. nih.govnih.gov This metabolic difference makes the enzymes involved in BCAA biosynthesis attractive targets for the development of antibacterial and antifungal agents. The eight enzymes responsible for the biosynthesis of L-isoleucine, L-leucine, and L-valine in bacteria have been identified, and their structures and mechanisms are being studied to assess their suitability as drug targets. nih.govresearchgate.net For instance, in Mycobacterium tuberculosis, the BCAA biosynthetic pathway is vital for growth and survival, making its enzymes relevant for prospective antibacterial drug development. nih.gov Acetohydroxylic acid synthase (AHAS), which catalyzes the first common reaction in the biosynthesis of valine, leucine (B10760876), and isoleucine, is one such target. researchgate.net The absence of these biosynthetic pathways in mammals highlights their potential for selective targeting in infectious agents. nih.govresearchgate.net

Signaling Pathway Component Targeting

Beyond their role as building blocks for proteins, BCAAs, including the components of BranchAmin, function as signaling molecules. They are known to activate the mammalian/mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of protein synthesis and cellular growth. frontiersin.orgnih.govoup.comoup.com The activation of the Akt-mTOR signaling pathway by BCAAs has been observed in skeletal muscle, influencing protein synthesis. nih.govoup.comoup.com While the precise mechanisms are still being elucidated, the involvement of BCAAs in signaling pathways suggests that components within these cascades could serve as targets for modulating cellular processes. oup.comoup.com Elevated levels of BCAAs and their metabolism have also been associated with metabolic disorders such as diabetes, cardiovascular disease, and cancer, indicating that targeting BCAA metabolism or associated signaling could have therapeutic implications. mdpi.commdpi.compatsnap.com

Development of Chemical Tools and Probes for Pathway Elucidation

This compound and its constituent BCAAs serve as fundamental chemical entities for developing tools and probes to further understand metabolic and signaling pathways. By using labeled or modified BCAAs, researchers can trace their metabolic fates, identify interacting enzymes, and dissect the intricacies of the pathways they influence. Although specific examples of "this compound" as a dedicated chemical probe were not detailed in the search results, the use of BCAAs in research to study protein synthesis and signaling pathways, such as examining the phosphorylation of key regulatory proteins like eIF4E-BP1 and p70S6K, exemplifies their application as tools to elucidate pathway activity. oup.comoup.com The study of BCAA catabolism enzymes, like branched chain aminotransferase (BCAT) and branched chain α-keto acid dehydrogenase (BCKDH), also involves the use of chemical approaches to understand their mechanisms and regulation. frontiersin.orgmdpi.com

Strategies for Modulating Branched-Chain Amino Acid Metabolism for Research Purposes

Modulating the metabolism of branched-chain amino acids is a strategy employed in research to investigate their physiological roles and implications in disease. This can involve dietary interventions, genetic manipulation of metabolic enzymes, or the use of compounds that inhibit or activate specific steps in BCAA metabolism. Research strategies include examining the effects of BCAA deprivation or supplementation on pathogen virulence and growth nih.gov, studying the impact of altered BCAA metabolism in conditions like insulin (B600854) resistance and metabolic disorders mdpi.commdpi.comphysiology.org, and investigating the differential metabolism of BCAAs in various tissues like muscle and liver. mdpi.commdpi.com The use of BCAA infusions in studies to observe their effects on muscle protein synthesis and signaling pathways is another example of modulating BCAA availability for research purposes. nih.govoup.comoup.com

Future Directions and Emerging Paradigms in Branched Chain Amino Acid Science

Integrative Omics Approaches in Metabolic Research (e.g., Lipidomics, Metabolomics, Proteomics)

Integrative omics approaches are becoming increasingly vital in unraveling the intricate metabolic roles of BranchAmin. These methodologies, including metabolomics, lipidomics, and proteomics, allow for a system-wide view of how this compound influences and is influenced by various biological processes. Recent metabolomic studies have been instrumental in identifying novel metabolites and expanding knowledge on classic metabolites involved in interorgan crosstalk and the regulation of insulin (B600854) sensitivity and energy metabolism, areas where branched-chain amino acids are known to play a role. physiology.orgnih.gov Omics approaches have provided mechanistic understanding in complex biological systems and have the potential to elucidate pathogenic pathways and potential therapeutic targets. nih.gov Integration of different levels of omics data facilitates robust insights into complex molecular functional mechanisms by reinforcing complementary evidence from multiple levels. nih.gov Data-driven bioinformatics, proteomics, and lipidomics have enabled efforts to understand the complexity of systemic metabolic crosstalk and its underlying mechanisms. nih.gov

Advancing Structural Biology Techniques for Complex Systems

Advancements in structural biology techniques are crucial for understanding the molecular interactions and mechanisms involving this compound and the enzymes that metabolize them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryogenic electron microscopy (cryo-EM) are used to determine the three-dimensional structures of biomolecules. technologynetworks.com These methods, often complemented by techniques like cross-linking mass spectrometry (XL-MS) and small-angle X-ray scattering (SAXS), provide insights into how molecules interact and change over time, which is critical for comprehending their function in health and disease. technologynetworks.com Advances in computational methods and technologies also play a significant role in structural biology, enabling new ways to analyze, interpret, and integrate data from different techniques. technologynetworks.com This allows researchers to gain a deeper understanding of biomolecules, their interactions, dynamics, and relationship to biological processes. technologynetworks.com Structural biology has been applied to study enzymes responsible for the biosynthesis of branched-chain amino acids in bacteria, highlighting their potential as targets for antibacterial agents. researchgate.net

Next-Generation Computational Methodologies in Biomolecular Research

Next-generation computational methodologies are transforming biomolecular research related to this compound. These approaches are essential for analyzing the large datasets generated by omics technologies and structural biology techniques. Computational biology and bioinformatics labs are dedicated to using computational methods to unravel the complexities of biological systems, including understanding protein evolution, function, and the impact of mutations. github.com These methodologies aid in the automatic annotation of protein functions and facilitate broader scientific discoveries. github.com Computational approaches have been developed to incorporate experimental flux profiling to build differential flux maps at a genome scale and context-specifically. nih.gov Data-driven bioinformatics is specifically mentioned as an advance enabling the understanding of systemic metabolic crosstalk. nih.gov

Interorgan Metabolic Crosstalk and Systemic Regulation

The role of this compound in interorgan metabolic crosstalk and systemic regulation is a significant area of research. Multiple organs and tissues coordinate to maintain systemic homeostasis, and interorgan communication is crucial for responding to metabolic demands. nih.gov The liver and brain, as key metabolic organs, engage in a unique dialogue to transmit metabolic messages, and disturbances in their metabolism are common in numerous metabolic illnesses. mdpi.com this compound not only predicts metabolic diseases but has also been shown to inhibit insulin signaling. physiology.orgnih.gov They can serve as substrates for gluconeogenesis and contribute to endogenous glucose production, and also activate pathways that impair insulin-mediated muscle glucose transport and glycogen (B147801) synthesis. physiology.org Elevated branched-chain ketoacids, derived from this compound catabolism, may act as precursors for hepatic lipogenesis. physiology.org Furthermore, this compound can promote adipocyte differentiation, browning, and fat mass expansion. physiology.org The gut microbiota also plays a role in the synthesis of branched-chain amino acids, which are crucial for human health as mammals lack the enzymes for their synthesis. researchgate.net

Investigating Novel Roles and Unconventional Pathways

Research is continuously investigating novel roles and unconventional pathways involving this compound. Beyond their well-established roles in protein synthesis and energy production, studies are exploring their function as signaling molecules that activate mechanisms ranging from protein synthesis to insulin secretion. researchgate.net The adverse metabolic impacts of branched-chain amino acids have been elucidated, with isoleucine and valine identified as mediators. patsnap.comwisc.edu Dietary restriction of isoleucine, for instance, has been shown to promote metabolic health and increase lifespan in animal models. patsnap.comwisc.edu Conversely, a high protein diet enriched in BCAAs is being investigated as a therapeutic strategy for nonalcoholic fatty liver disease (NAFLD), although the underlying mechanism is not fully understood. patsnap.com Studies are also exploring the effects of this compound and their corresponding keto-acids on liver function, oxidative stress, and inflammation. patsnap.com In plants, branched-chain amino acid catabolism is relevant under metabolic stress, providing alternative substrates for mitochondrial respiration. researchgate.net

Development of Advanced Analytical Platforms for Research Compounds

The development of advanced analytical platforms is essential for the comprehensive study of this compound and their metabolites in research. These platforms enable the accurate identification, quantification, and tracking of these compounds in various biological matrices. While the search results did not detail specific novel analytical platforms solely for this compound, the broader context of metabolomics and proteomics relies heavily on advanced analytical techniques like mass spectrometry and chromatography. The ability to precisely measure this compound and their downstream products is fundamental to understanding their metabolic pathways, interorgan exchange, and signaling functions discussed in the preceding sections. Continued advancements in sensitivity, throughput, and specificity of these analytical methods are critical for future discoveries in this compound science.

Q & A

Q. How should researchers design experiments to assess BranchAmin’s acute metabolic effects on glucose utilization and insulin response?

Methodological Answer:

  • Dual-Catheter Setup : Use separate venous catheters for infusion (e.g., 4% this compound solution) and blood sampling, with a heated-hand technique to standardize arterialized venous blood collection .
  • Isotope Tracers : Incorporate [6,6–²H₂] glucose infusions to track glucose turnover rates under insulin clamp conditions, ensuring stable isotope enrichment .
  • Dynamic Adjustments : Monitor plasma glucose every 5–10 minutes during insulin infusion and adjust 20% glucose infusion rates to maintain euglycemia. Similarly, adjust this compound infusion to sustain baseline BCAA levels .

Q. Table 1: Key Experimental Parameters for Acute this compound Studies

ParameterDescriptionReference
Infusion Solution4% this compound (BCAA) in saline
Isotope Tracer[6,6–²H₂] glucose for glucose turnover measurement
Sampling FrequencyPlasma glucose: 5–10 min; BCAA levels: 20–30 min
Control Group CriteriaMatched participants receiving saline infusions without BCAA

Q. What methodological considerations are critical for measuring plasma BCAA concentrations during this compound infusion?

Methodological Answer:

  • Automated Analyzers : Use enzymatic/colorimetric assays (e.g., automated glucose analyzers) for high-frequency measurements of BCAA and glucose .
  • Standardization : Calibrate equipment using pre-infusion baseline samples to account for inter-individual variability in BCAA metabolism .
  • Data Validation : Cross-validate results with mass spectrometry for isotopic enrichment accuracy, particularly in tracer-based studies .

Q. How can researchers establish a valid control group when studying this compound’s acute effects?

Methodological Answer:

  • Randomization : Assign participants to this compound or placebo groups using stratified randomization based on age, BMI, and metabolic health .
  • Blinding : Implement double-blinding where neither participants nor technicians know the infusion type to reduce bias .
  • Baseline Matching : Ensure control groups receive identical procedures (e.g., saline infusions) and sampling schedules to isolate this compound-specific effects .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s role in insulin sensitivity modulation?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple clamp studies to identify confounding variables (e.g., baseline BCAA levels, participant fitness) .
  • Sensitivity Analysis : Use multivariate regression to test whether results hold after adjusting for factors like age, diet, or genetic polymorphisms .
  • Mechanistic Replication : Conduct knock-in/knockout animal models to isolate BCAA-specific pathways (e.g., mTOR activation) from systemic effects .

Q. What longitudinal study designs are optimal for evaluating chronic this compound administration?

Methodological Answer:

  • Repeated Clamp Protocols : Perform monthly hyperinsulinemic-euglycemic clamps over 6–12 months to track glucose metabolism changes .
  • Omics Integration : Pair metabolic assays with longitudinal transcriptomic/proteomic profiling to link BCAA exposure to gene expression shifts .
  • Compliance Monitoring : Use dietary logs and wearable sensors to track adherence to this compound protocols and confounding nutrient intake .

Q. How can researchers investigate interactions between this compound and other metabolites (e.g., fatty acids, ketones)?

Methodological Answer:

  • Multivariate Modeling : Apply pathway analysis (e.g., Kyoto Encyclopedia of Genes and Genomes, KEGG) to identify co-regulated metabolic networks in BCAA-treated cohorts .
  • Tracer Combinations : Co-infuse ¹³C-labeled fatty acids with this compound to quantify cross-talk between BCAA oxidation and lipid metabolism .
  • Dynamic Clamping : Adjust infusion rates of competing metabolites in real-time to simulate physiological competition scenarios .

Q. What strategies are effective for integrating omics data into this compound research?

Methodological Answer:

  • Multi-Omic Layering : Combine RNA sequencing (transcriptomics), mass spectrometry (proteomics), and NMR (metabolomics) to map BCAA-induced pathway alterations .
  • Machine Learning : Train algorithms on omics datasets to predict individualized responses to this compound based on genetic or metabolic profiles .
  • Validation Cohorts : Replicate findings in independent cohorts using targeted assays (e.g., ELISA for mTOR pathway proteins) to confirm omics-derived hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.